
1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(3-phenylpropyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(3-phenylpropyl)urea, also known as MP-10, is a small molecule compound that has been synthesized for scientific research purposes. MP-10 has been found to have potential applications in various fields of research, including neuroscience, cancer research, and drug discovery. In
Mecanismo De Acción
The mechanism of action of 1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(3-phenylpropyl)urea is not fully understood, but it is believed to act as a modulator of protein-protein interactions. 1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(3-phenylpropyl)urea has been shown to bind to specific protein targets, altering their function and leading to downstream effects. This mechanism of action may explain 1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(3-phenylpropyl)urea's diverse range of potential applications in scientific research.
Biochemical and Physiological Effects:
1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(3-phenylpropyl)urea has been found to have a range of biochemical and physiological effects. In neuroprotection studies, 1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(3-phenylpropyl)urea has been shown to reduce oxidative stress and inflammation, leading to improved neuronal survival. In cancer research, 1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(3-phenylpropyl)urea has been found to induce apoptosis (programmed cell death) in cancer cells, leading to their destruction. 1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(3-phenylpropyl)urea has also been shown to have effects on cell cycle regulation and DNA repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(3-phenylpropyl)urea has several advantages for use in scientific research. It is a small molecule compound, making it easy to synthesize and modify for specific applications. 1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(3-phenylpropyl)urea has also been found to have low toxicity, making it suitable for use in cell culture and animal studies. However, 1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(3-phenylpropyl)urea's mechanism of action is not fully understood, which may limit its use in certain applications. Additionally, further studies are needed to fully understand 1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(3-phenylpropyl)urea's potential side effects and toxicity.
Direcciones Futuras
There are several future directions for research on 1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(3-phenylpropyl)urea. In neuroscience, further studies are needed to fully understand 1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(3-phenylpropyl)urea's neuroprotective effects and its potential as a treatment for neurodegenerative diseases. In cancer research, 1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(3-phenylpropyl)urea's anticancer properties need to be further explored and optimized for specific cancer types. 1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(3-phenylpropyl)urea's potential as a drug discovery tool also needs to be further investigated, as it may lead to the identification of new drug targets and pathways. Overall, 1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(3-phenylpropyl)urea has the potential to make significant contributions to scientific research in various fields.
Métodos De Síntesis
The synthesis of 1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(3-phenylpropyl)urea involves a multi-step process that starts with the reaction of 4-methylpiperazine with 4-formylbenzyl chloride to form 4-((4-methylpiperazin-1-yl)methyl)benzaldehyde. This intermediate is then reacted with 3-phenylpropyl isocyanate to form the final product, 1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(3-phenylpropyl)urea. The synthesis of 1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(3-phenylpropyl)urea has been optimized to produce high yields and purity, making it suitable for scientific research applications.
Aplicaciones Científicas De Investigación
1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(3-phenylpropyl)urea has been found to have potential applications in various fields of scientific research. In neuroscience, 1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(3-phenylpropyl)urea has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(3-phenylpropyl)urea has been found to have anticancer properties and may have potential as a chemotherapeutic agent. 1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(3-phenylpropyl)urea has also been studied for its potential as a drug discovery tool, as it can be used to identify new drug targets and pathways.
Propiedades
IUPAC Name |
1-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O/c1-25-14-16-26(17-15-25)18-20-9-11-21(12-10-20)24-22(27)23-13-5-8-19-6-3-2-4-7-19/h2-4,6-7,9-12H,5,8,13-18H2,1H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGIPTAAWCTVPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)NC(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-3-(3-phenylpropyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-((5-bromothiophen-2-yl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2450360.png)
![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide](/img/structure/B2450361.png)

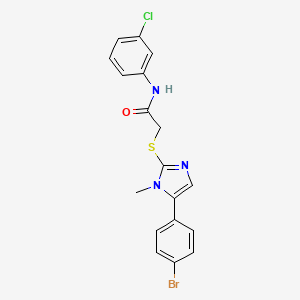
![3-(2-Chlorophenyl)-5-methyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B2450366.png)
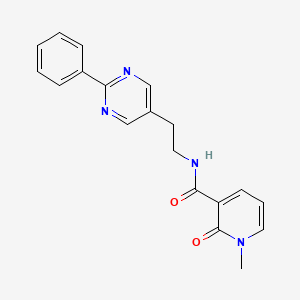
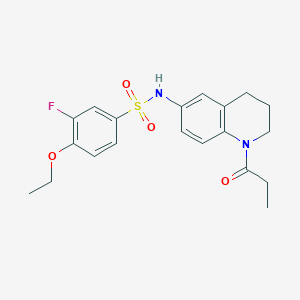

![N-[(1-tert-butyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-N-(prop-2-yn-1-yl)thietan-3-amine](/img/structure/B2450371.png)
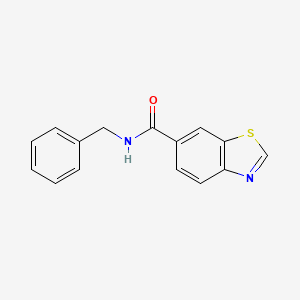
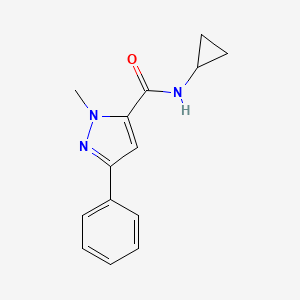
![1-(7-(2,3-Dichlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2450376.png)

![N-(2-chloro-4-fluorophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2450378.png)